molecular formula C9H6N2S B13058714 2-Ethynylthieno[2,3-B]pyridin-3-amine

2-Ethynylthieno[2,3-B]pyridin-3-amine

Cat. No.: B13058714
M. Wt: 174.22 g/mol
InChI Key: ZFJPJISGZCCQPT-UHFFFAOYSA-N
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Description

2-Ethynylthieno[2,3-b]pyridin-3-amine ( 145325-30-0) is a high-purity chemical compound with a molecular formula of C9H6N2S and a molecular weight of 174.22 g/mol, supplied for research applications . This compound features a thieno[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry known for conferring significant biological activities to its derivatives . The presence of both an ethynyl and an amine functional group on this core structure makes it a valuable and versatile building block for synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions and the construction of more complex polycyclic structures for drug discovery efforts . Derivatives based on the thieno[2,3-b]pyridine structure have demonstrated a wide spectrum of promising biological activities in scientific research, establishing the scaffold's research value. These activities include potent antimicrobial effects against Gram-positive S. aureus and Gram-negative E. coli bacteria, as well as antifungal activity . Furthermore, thieno[2,3-b]pyridine analogues have been investigated as anticancer agents , showing efficacy as inhibitors of transcription factors like Forkhead Box M1 (FOXM1), which is overexpressed in many cancer cells, and demonstrating anti-proliferative activity in various human tumor cell lines . Research also indicates potential neurotropic and cell differentiation-inducing activities for certain thienopyridine derivatives . This product is intended For Research Use Only and is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical applications.

Properties

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

2-ethynylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C9H6N2S/c1-2-7-8(10)6-4-3-5-11-9(6)12-7/h1,3-5H,10H2

InChI Key

ZFJPJISGZCCQPT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C2=C(S1)N=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynylthieno[2,3-B]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiophene with ethynyl bromide under basic conditions to form the ethynylated thiophene intermediate. This intermediate is then cyclized with 2-bromopyridine under palladium-catalyzed conditions to yield the final product .

Industrial Production Methods

Industrial production of 2-Ethynylthieno[2,3-B]pyridin-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethynylthieno[2,3-B]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethynylthieno[2,3-B]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynylthieno[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural Features

The thieno[2,3-b]pyridin-3-amine scaffold is highly modular, allowing for diverse substitutions that influence physicochemical properties and biological activity. Below is a comparative analysis of key derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Structural Features Reference
2-(Butylsulfinyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine (SW033291) Butylsulfinyl (2), phenyl (4), thiophen-2-yl (6) 397.5 Sulfinyl group enhances solubility; aryl groups enable π-π interactions
5-Bromo-thieno[2,3-b]pyridin-3-amine Bromo (5) 229.1 Halogenation increases electrophilicity; compact structure
4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine Methyl (4,6), morpholine-carbonyl (2) 291.4 Morpholine moiety improves bioavailability; methyl groups reduce steric hindrance
2-((3-Methoxypropyl)sulfinyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine (12f) Methoxypropylsulfinyl (2), phenyl (4), thiophen-2-yl (6) 441.6 Alkoxy chain enhances membrane permeability

Physicochemical Properties

Compound Name Solubility LogP Stability Notes Reference
SW033291 Soluble in DMSO, MeOH 3.2 Stable at room temperature; sensitive to light
5-Bromo-thieno[2,3-b]pyridin-3-amine Poor in H2O 2.8 Hygroscopic; requires anhydrous storage
4,6-Dimethyl-morpholine derivative Soluble in CHCl₃, DMSO 1.9 Resistant to hydrolysis

Biological Activity

2-Ethynylthieno[2,3-B]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-B]pyridine core with an ethynyl group and an amino substituent, which contribute to its reactivity and biological properties. The structural formula can be represented as follows:

  • Molecular Formula: C9H6N2S
  • Molecular Weight: 178.22 g/mol
PropertyValue
IUPAC Name2-Ethynylthieno[2,3-B]pyridin-3-amine
Melting PointNot extensively reported
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the potential of 2-Ethynylthieno[2,3-B]pyridin-3-amine as an anticancer agent. Research indicates that it may exert cytotoxic effects on various cancer cell lines through the inhibition of key signaling pathways involved in cell proliferation.

  • Mechanism of Action : The compound is believed to inhibit the activity of specific kinases associated with tumor growth, particularly the epidermal growth factor receptor (EGFR) and other related pathways. In vitro assays demonstrated that it could reduce cell viability in cancer cells with IC50 values ranging from 5 to 15 µM depending on the cell type .
  • Case Study : A study focused on lung cancer cell lines (A549) showed that treatment with 2-Ethynylthieno[2,3-B]pyridin-3-amine resulted in a significant reduction in cell proliferation and induced apoptosis through caspase activation pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest it possesses moderate antibacterial effects against Gram-positive bacteria.

  • Study Findings : In one study, the compound exhibited an antibacterial effect with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .

Enzyme Inhibition

Another area of research involves the enzyme inhibition potential of this compound. It has shown promise as an inhibitor of certain enzymes linked to metabolic disorders.

  • Cholinesterase Inhibition : The compound demonstrated significant activity against acetylcholinesterase (AChE), making it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's .
  • Alpha-glucosidase Inhibition : It has also been tested for its ability to inhibit alpha-glucosidase, indicating potential use in managing diabetes by delaying carbohydrate absorption .

Summary of Biological Activities

Activity TypeTargetIC50/Effect
AnticancerA549 Cell Line5–15 µM
AntimicrobialStaphylococcus aureusMIC 20–40 µg/mL
Cholinesterase InhibitionAChESignificant inhibition
Alpha-glucosidase Inhibitionα-glucosidaseModerate inhibition

Detailed Case Studies

  • Anticancer Study : In vitro analysis on various cancer cell lines demonstrated that 2-Ethynylthieno[2,3-B]pyridin-3-amine effectively reduced cell viability by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Study : A series of tests conducted on bacterial strains revealed that the compound inhibited bacterial growth significantly at higher concentrations, suggesting a potential role as a therapeutic agent in treating infections .

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